REACTION_CXSMILES
|
[C:1]([CH2:5][O:6][C:7]([CH:10]([Cl:12])[F:11])([F:9])[F:8])([F:4])([F:3])[F:2].[Br:13]Br.C(=O)=O>>[C:1]([CH:5]([O:6][C:7]([CH:10]([Cl:12])[F:11])([F:8])[F:9])[Br:13])([F:4])([F:3])[F:2]
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Name
|
|
Quantity
|
104 g
|
Type
|
reactant
|
Smiles
|
C(F)(F)(F)COC(F)(F)C(F)Cl
|
Name
|
|
Quantity
|
85 g
|
Type
|
reactant
|
Smiles
|
BrBr
|
Name
|
crude product
|
Quantity
|
137 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was then passed through a 1 × 12 inch glass tube at 475° C
|
Type
|
DISTILLATION
|
Details
|
purified by fractional distillation and preparative gas chromatography
|
Name
|
|
Type
|
|
Smiles
|
C(F)(F)(F)C(Br)OC(F)(F)C(F)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |